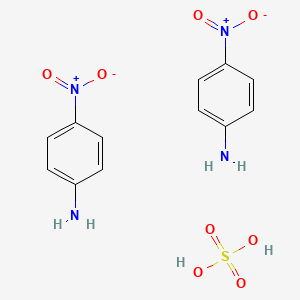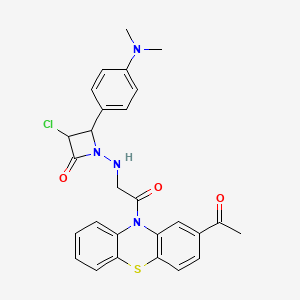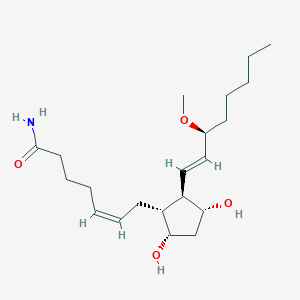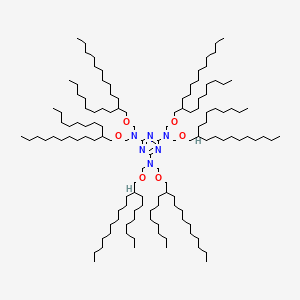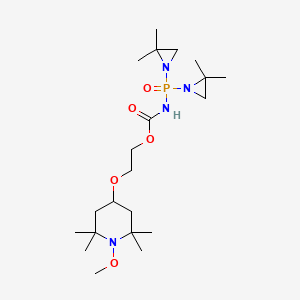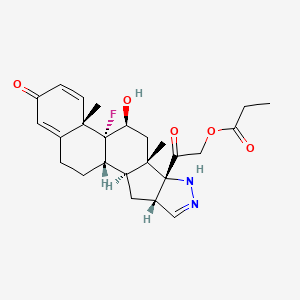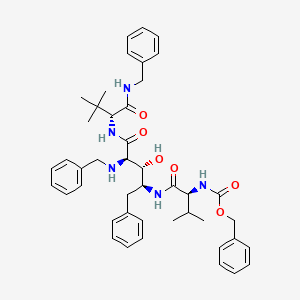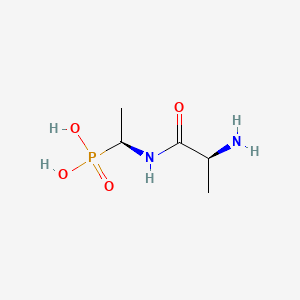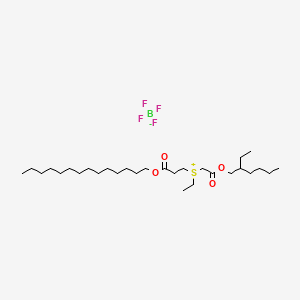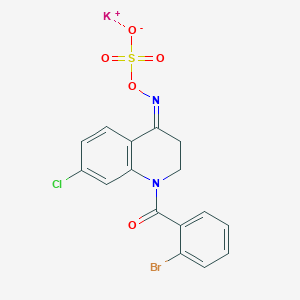
Hydroxylamine-O-sulfonic acid, N-(1-(2-bromobenzoyl)-7-chloro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylamine-O-sulfonic acid, N-(1-(2-bromobenzoyl)-7-chloro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which combines the properties of hydroxylamine-O-sulfonic acid with a quinoline derivative, making it a valuable reagent in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine-O-sulfonic acid, N-(1-(2-bromobenzoyl)-7-chloro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt typically involves multiple steps:
Formation of Hydroxylamine-O-sulfonic Acid: This is usually prepared by reacting hydroxylamine with sulfuric acid under controlled conditions to yield hydroxylamine-O-sulfonic acid.
Synthesis of the Quinoline Derivative: The quinoline derivative is synthesized through a series of reactions starting from 2-bromobenzoyl chloride and 7-chloro-2,3-dihydroquinoline. These reactions often involve halogenation, cyclization, and subsequent functional group modifications.
Coupling Reaction: The final step involves coupling the hydroxylamine-O-sulfonic acid with the quinoline derivative in the presence of a potassium salt to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Hydroxylamine-O-sulfonic acid, N-(1-(2-bromobenzoyl)-7-chloro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: Employed in biochemical assays and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the hydroxylamine-O-sulfonic acid component can act as a nucleophile, participating in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine-O-sulfonic acid: Shares the hydroxylamine-O-sulfonic acid moiety but lacks the quinoline derivative.
Quinoline Derivatives: Compounds like chloroquine and quinine, which have similar quinoline structures but different functional groups.
Uniqueness
The uniqueness of Hydroxylamine-O-sulfonic acid, N-(1-(2-bromobenzoyl)-7-chloro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt lies in its combined properties of hydroxylamine-O-sulfonic acid and a quinoline derivative, offering a versatile reagent for various chemical and biological applications.
Properties
CAS No. |
114427-46-2 |
|---|---|
Molecular Formula |
C16H11BrClKN2O5S |
Molecular Weight |
497.8 g/mol |
IUPAC Name |
potassium;[(Z)-[1-(2-bromobenzoyl)-7-chloro-2,3-dihydroquinolin-4-ylidene]amino] sulfate |
InChI |
InChI=1S/C16H12BrClN2O5S.K/c17-13-4-2-1-3-11(13)16(21)20-8-7-14(19-25-26(22,23)24)12-6-5-10(18)9-15(12)20;/h1-6,9H,7-8H2,(H,22,23,24);/q;+1/p-1/b19-14-; |
InChI Key |
TYNWENYITKYVDY-YEBWQKSTSA-M |
Isomeric SMILES |
C\1CN(C2=C(/C1=N\OS(=O)(=O)[O-])C=CC(=C2)Cl)C(=O)C3=CC=CC=C3Br.[K+] |
Canonical SMILES |
C1CN(C2=C(C1=NOS(=O)(=O)[O-])C=CC(=C2)Cl)C(=O)C3=CC=CC=C3Br.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


